[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone
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Overview
Description
[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone: is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-fluorophenyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furancarboxaldehyde.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, using 4-fluorophenylboronic acid and a suitable furan derivative.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the furan derivative reacts with piperazine under basic conditions.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Purification techniques like recrystallization or chromatography would be employed to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a tool compound to study various chemical reactions and mechanisms.
- Employed in the synthesis of novel furan derivatives with potential biological activities.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its antibacterial properties.
Medicine:
- Explored for its potential therapeutic applications in treating diseases such as cancer and inflammation, owing to its ability to modulate specific biological pathways.
Industry:
- Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of [5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound is known to modulate the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. By inhibiting or activating this pathway, the compound can exert its effects on various cellular processes.
Comparison with Similar Compounds
- [5-(4-Fluorophenyl)furan-2-yl]methanol
- [5-(4-Fluorophenyl)furan-2-yl]methylamine
- (E)-5-((5-(4-Fluorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione
Comparison:
- [5-(4-Fluorophenyl)furan-2-yl]methanol: This compound differs by having a hydroxyl group instead of the piperazine moiety, which may affect its solubility and reactivity.
- [5-(4-Fluorophenyl)furan-2-yl]methylamine: This compound has an amine group instead of the piperazine moiety, which may influence its biological activity and interaction with molecular targets.
- (E)-5-((5-(4-Fluorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione: This compound contains a thiazolidine-2,4-dione ring, which imparts different chemical and biological properties compared to the piperazine-containing compound.
Conclusion
[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to undergo a variety of chemical reactions and interact with specific molecular targets, making it a valuable tool for scientific research and industrial applications.
Properties
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-12-3-1-11(2-4-12)13-5-6-14(20-13)15(19)18-9-7-17-8-10-18/h1-6,17H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMIOAGJMGOMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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